molecular formula C22H22N2O5 B3016084 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859113-45-4

8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cat. No.: B3016084
CAS No.: 859113-45-4
M. Wt: 394.427
InChI Key: QIEBXEBUDACELR-UHFFFAOYSA-N
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Description

8-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic chemical compound designed for research applications, particularly in medicinal chemistry and neuropharmacology. Its structure combines a coumarin core, evidenced by the 6H-[1,3]dioxolo[4,5-g]chromen-6-one moiety, with a 4-(4-methoxyphenyl)piperazine group, a pharmacophore frequently associated with high-affinity interactions with central nervous system receptors. Scientific literature indicates that the 4-(4-methoxyphenyl)piperazine structure is a key component in ligands targeting dopamine receptor subtypes, and it has been extensively used in the development of compounds with high affinity and selectivity for dopamine D3 receptors . These receptors are a target of intensive research for potential medications for neuropsychiatric disorders and drug addiction . The coumarin component may contribute additional properties, as this scaffold is found in compounds with a wide range of biological activities. Therefore, this hybrid molecule serves as a valuable chemical tool for researchers investigating the structure-activity relationships (SAR) of receptor ligands, exploring new therapeutic agents, or studying signal transduction pathways. This product is provided for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]dioxolo[4,5-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-26-17-4-2-16(3-5-17)24-8-6-23(7-9-24)13-15-10-22(25)29-19-12-21-20(11-18(15)19)27-14-28-21/h2-5,10-12H,6-9,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEBXEBUDACELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=CC5=C(C=C34)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one, a derivative of chromenone, has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • Molecular Formula : C₂₃H₂₅N₃O₄
  • Molecular Weight : 409.47 g/mol
  • CAS Number : Not widely reported but related compounds exist under similar identifiers.

The compound features a chromenone core with a piperazine moiety linked through a methylene bridge to a methoxyphenyl group, which enhances its biological activity.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound and its derivatives:

1. Anticancer Activity

Several studies have investigated the anticancer properties of chromenone derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : SK-OV-3 (ovarian cancer), HT-29 (colon cancer), HeLa (cervical cancer), and A-549 (lung cancer).
  • Mechanism : The presence of methoxy and other substituents on the phenyl ring significantly influences the cytotoxic effects against these cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways, including those involving Bcl-2 family proteins .

2. Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays:

  • DPPH and ABTS Assays : The compound exhibited significant free radical scavenging activity. The methoxy group was found to enhance this activity compared to other substituents .

3. Antidepressant Effects

Research indicates that derivatives of piperazine linked to chromenones may possess antidepressant properties. These effects are likely mediated through interactions with neurotransmitter systems, particularly serotonin and dopamine receptors .

Research Findings and Case Studies

A study published in Bioorganic Chemistry synthesized several chromenone-piperazine derivatives and evaluated their biological activities. Key findings include:

CompoundCell LineIC50 (µM)Activity
7aSK-OV-312.5Antiproliferative
7bHT-2915.0Antiproliferative
7cHeLa10.0Antiproliferative
7dA-54918.0Antiproliferative

The study concluded that the structural variations significantly impacted the biological activity, with specific substituents enhancing anticancer effects .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins like Bcl-2.
  • Inhibition of Cell Proliferation : It interferes with cell cycle progression, particularly at the G1/S checkpoint.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 8

(a) Piperazine Derivatives
  • Analog: 7-{[(4-methoxyphenyl)amino]methyl}-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-6-one (Ref: 10-F725876) replaces the piperazine with an aminomethyl group. This analog exhibits reduced steric bulk but may lack the conformational flexibility critical for receptor binding .
(b) Alkyl Substituents
  • 8-Propyl-6H-[1,3]dioxolo[4,5-g]chromen-6-one (FCS303): This compound has a simple propyl group at position 8 and demonstrates monoamine oxidase B (MAO-B) inhibitory activity (IC₅₀ = 1.2 µM), suggesting that alkyl chains enhance lipophilicity and enzyme interaction .
(c) Aryl and Heteroaryl Substituents
  • 6-(4-Methoxyphenyl)-8-(4-(trifluoromethyl)phenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene (2.37) : The trifluoromethylphenyl group enhances electron-withdrawing effects, altering electronic distribution and possibly improving photostability. Synthesized via a multicomponent reaction (room temperature, 3 hours, 93–95% purity), this analog highlights the versatility of coumarin scaffolds in drug design .

Physicochemical Properties

  • Lipophilicity : The 4-methoxyphenyl-piperazine group in the target compound likely increases logP compared to alkyl-substituted analogs, enhancing blood-brain barrier permeability but risking solubility issues .
  • Stability : The [1,3]dioxolo ring improves oxidative stability relative to simple coumarins, as seen in natural analogs from Nicotiana tabacum .

Q & A

Q. What are the recommended synthetic pathways for synthesizing 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:
  • Step 1 : Prepare the chromen-6-one core via cyclization of substituted catechol derivatives with chloroacetic acid under acidic conditions.
  • Step 2 : Functionalize the piperazine moiety by reacting 4-methoxyphenylpiperazine with formaldehyde to introduce the methyl group.
  • Step 3 : Couple the intermediates using nucleophilic substitution or reductive amination, monitored by TLC and purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
  • Validation : Confirm intermediate structures using NMR (¹H/¹³C) and LC-MS.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the dioxolo group) .
  • Spectroscopic Analysis : Use ¹H/¹³C NMR to assign protons and carbons, focusing on the methoxyphenyl and dioxolo regions. FT-IR can identify carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps, which inform reactivity .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer :
  • Receptor Binding Assays : Screen for affinity toward serotonin (5-HT₁A/2A) or dopamine receptors due to the piperazine moiety. Use radioligand displacement assays (e.g., [³H]-Ketanserin for 5-HT₂A) .
  • Cytotoxicity Testing : Evaluate against HEK-293 or HepG2 cells using MTT assays (48–72 hr exposure, IC₅₀ calculation) .
  • Enzyme Inhibition : Test for MAO-A/B inhibition via fluorometric assays, comparing to clorgyline/selegiline as controls .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict interactions with neurological targets?

  • Methodological Answer :
  • Target Selection : Prioritize receptors with known piperazine ligand interactions (e.g., 5-HT₁A, α-adrenergic). Retrieve PDB structures (e.g., 7E2Z for 5-HT₁A).
  • Docking Workflow : Use AutoDock Vina with flexible ligand sampling. Set grid boxes around the orthosteric site, incorporating water molecules and key residues (e.g., Asp116 for 5-HT₁A binding).
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Perform MD simulations (100 ns) to assess binding stability .

Q. What experimental designs are recommended for in vivo neuropharmacological studies?

  • Methodological Answer :
  • Animal Models : Use rodent models (e.g., forced swim test for antidepressant activity, elevated plus maze for anxiolytic effects). Dose ranges: 1–50 mg/kg (i.p. or p.o.).
  • Control Groups : Include vehicle, positive controls (e.g., fluoxetine), and dose-response cohorts.
  • Endpoint Analysis : Measure neurotransmitter levels (HPLC-ECD) and c-Fos expression in brain regions (e.g., prefrontal cortex) .

Q. How can stability and degradation products be analyzed under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
  • Analytical Tools : Use HPLC-PDA (C18 column, gradient: 0.1% TFA in H₂O/ACN) to monitor degradation. Identify impurities via HR-MS/MS .
  • Metabolite Profiling : Incubate with liver microsomes (human/rat), extract metabolites with SPE, and characterize via UPLC-QTOF .

Q. How should researchers address contradictory data in receptor binding vs. functional assays?

  • Methodological Answer :
  • Assay Validation : Confirm receptor expression levels (Western blot) and ligand specificity (e.g., knockout models).
  • Functional vs. Binding Contexts : Use calcium flux (FLIPR) for functional activity and correlate with radioligand Kᵢ values.
  • Statistical Reconciliation : Apply Bland-Altman analysis to quantify bias between assays .

Q. What methodologies assess the environmental impact of this compound’s metabolites?

  • Methodological Answer :
  • Fate and Transport Studies : Use OECD 308 guidelines to evaluate biodegradation in water/soil systems.
  • Ecotoxicology : Test on Daphnia magna (48-hr LC₅₀) and algal growth inhibition (OECD 201).
  • Computational Prediction : Apply EPI Suite to estimate bioaccumulation (log BCF) and toxicity (ECOSAR) .

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